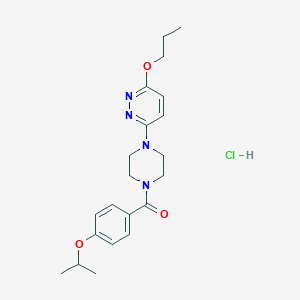![molecular formula C19H22ClN3O B2631073 1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2194449-67-5](/img/structure/B2631073.png)
1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C19H22ClN3O. It belongs to the class of organic compounds known as phenylpyrazoles, which are aromatic compounds containing a phenyl group and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl group (a six-membered aromatic ring), a pyrazole ring (a five-membered ring containing two nitrogen atoms), and a propoxy group (a three-carbon chain attached to an oxygen atom) .Chemical Reactions Analysis
As a phenylpyrazole, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The amine group could also participate in reactions, such as the formation of amides or imines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the propoxy group might also give it some solubility in organic solvents .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 enzymes metabolize a diverse number of drugs, leading to potential drug-drug interactions (DDIs). The selectivity of chemical inhibitors for specific CYP isoforms is critical in deciphering the involvement of specific CYP isoforms in drug metabolism. This research area is relevant for understanding how structurally similar compounds to the one mentioned might interact with or inhibit specific CYP isoforms, which is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Antifungal and Antimicrobial Activity
Research on small molecules against pathogens like Fusarium oxysporum highlights the antifungal and antimicrobial potential of pyrazole derivatives. These studies often focus on structure-activity relationships to identify pharmacophore sites and enhance biological activity. Understanding the antifungal and antimicrobial activity of pyrazole derivatives is essential for developing new treatments for infectious diseases (Kaddouri et al., 2022).
Heterocyclic Chemistry and Synthesis
The synthesis and applications of heterocyclic compounds, including pyrazoles, are a significant area of chemical research. Pyrazoles serve as a building block for synthesizing various heterocyclic compounds with potential pharmaceutical applications. This research provides insights into the synthetic strategies and the chemical reactivity of pyrazole derivatives, which could be related to the compound (Gomaa & Ali, 2020).
Optoelectronic Materials
Quinazolines and pyrimidines have been investigated for their applications in electronic devices, luminescent elements, and other optoelectronic materials. The incorporation of heterocyclic fragments like pyrazoles into π-extended conjugated systems is of great interest for creating novel materials for organic light-emitting diodes (OLEDs) and other applications. This research highlights the potential of heterocyclic compounds in developing new optoelectronic materials (Lipunova et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.ClH/c1-2-12-23-18-10-8-15(9-11-18)19-16(13-20)14-22(21-19)17-6-4-3-5-7-17;/h3-11,14H,2,12-13,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMCBYGRODSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
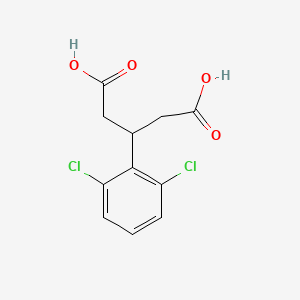

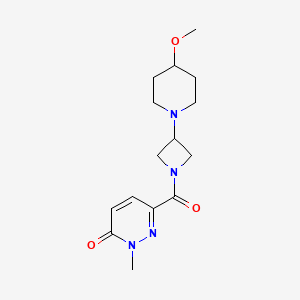

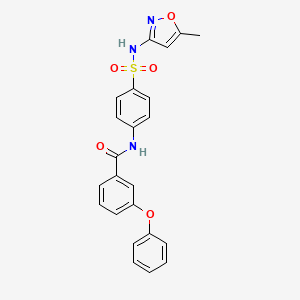

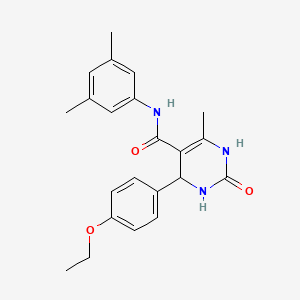
![N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide](/img/structure/B2631004.png)


![1-Phenylbicyclo[1.1.1]pentane](/img/structure/B2631007.png)
![11-(6-Ethyl-5-fluoropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631010.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631012.png)
